5-Amino-2,6-dimethoxy-3-hydroxypyridine
Overview
Description
5-Amino-2,6-dimethoxy-3-hydroxypyridine is a compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 g/mol . The IUPAC name for this compound is 5-amino-2,6-dimethoxypyridin-3-ol . It is also known by other synonyms such as 3-Amino-5-hydroxy-2,6-dimethoxypyridine .
Synthesis Analysis
While specific synthesis methods for 5-Amino-2,6-dimethoxy-3-hydroxypyridine were not found in the search results, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Amino-2,6-dimethoxy-3-hydroxypyridine can be represented by the canonical SMILES notation: COC1=C (C=C (C (=N1)OC)N)O . This compound has a topological polar surface area of 77.6 Ų and a complexity of 145 .Physical And Chemical Properties Analysis
5-Amino-2,6-dimethoxy-3-hydroxypyridine has a molecular weight of 170.17 g/mol and an exact mass of 170.06914219 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Chemical Synthesis and Reactions :
- It is used in N- and O-arylation of hydroxypyridines and hydroxyquinolines, a process catalyzed by copper (Altman & Buchwald, 2007).
- The compound is involved in the synthesis of 2-aminohydroxypyridines, which are significant in understanding the metabolism of sulphapyridine in animals (Bray, Neale, & Thorpe, 1950).
- It is used in the formation of 6-membered hemiacetal ring carbohydrates containing nitrogen or sulfur (Paulsen, 1966).
Medicinal Chemistry :
- It has potential as an anticancer agent, shown to inhibit cell proliferation and mitotic index in cultured cells and mice bearing P388 leukemia (Temple et al., 1983).
- The compound exhibits TOP1-targeting activity and pronounced antitumor activity (Singh et al., 2003).
Material Science :
- It is used in the synthesis of nanostructured V2O5 and its conversion to V2O5 nanoparticles, which have applications in various fields, including electronics and catalysis (Hejrani-Dalir, Tabatabaee, & Sheibani, 2015).
Biological Research :
- A derivative of 5-Amino-2,6-dimethoxy-3-hydroxypyridine, 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol, is a highly affinity agonist for the 5HT2A serotonin receptor subtype, useful in biological assays and imaging (Tomlinson, Grey, & Rosenthal, 2002).
Environmental Biotechnology :
- The identified enzyme 2-hydroxypyridine 5-monooxygenase, which acts on compounds like 5-Amino-2,6-dimethoxy-3-hydroxypyridine, may be an attractive catalyst for the regioselective synthesis of various N-heterocyclic compounds, potentially useful in environmental biotechnology (Petkevičius et al., 2018).
properties
IUPAC Name |
5-amino-2,6-dimethoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNECCGPOXBLLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146396 | |
Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,6-dimethoxy-3-hydroxypyridine | |
CAS RN |
104333-03-1 | |
Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VZY2W96H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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